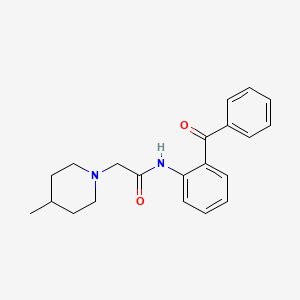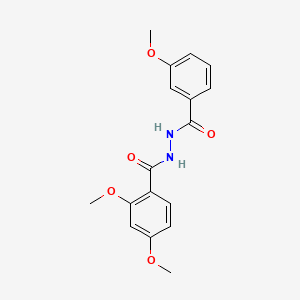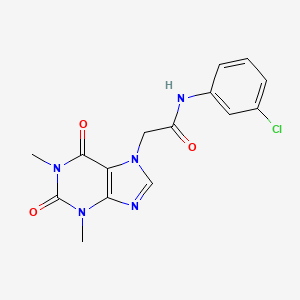
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide acts as a potent and selective antagonist of the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By blocking the activity of this receptor, 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, mood regulation, and reward processing.
Biochemical and Physiological Effects:
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. These include reducing inflammation, improving cognitive function, and modulating neurotransmitter release. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is its high potency and selectivity for the alpha7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective alpha7 nAChR antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the serotonin and noradrenaline systems, which are also involved in mood regulation and cognitive function. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 4-ethylphenylhydrazine with 2-chloroacetyl chloride to form 4-ethylphenylhydrazine hydrochloride. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form the desired product, 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. The final compound is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in preclinical models of these disorders.
Propriétés
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-11-6-8-12(9-7-11)16-15(18)14-10(3)19-17-13(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDUFLNBDORKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)




![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)
![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
